

overcoming solubility problems of 2-Amino-5-methylnicotinic acid in assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-methylnicotinic acid

Cat. No.: B112739

[Get Quote](#)

Technical Support Center: 2-Amino-5-methylnicotinic acid

Welcome to the technical support center for **2-Amino-5-methylnicotinic acid**. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My **2-Amino-5-methylnicotinic acid** stock solution is clear in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why does this happen?

A: This is a common phenomenon known as "solvent shift" precipitation. **2-Amino-5-methylnicotinic acid**, like many organic compounds, is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has very low solubility in water.^[1] When a small volume of your concentrated DMSO stock is introduced into a large volume of aqueous buffer, the solvent environment changes dramatically from being DMSO-rich to water-rich. This sudden decrease in the compound's solubility limit in the new solvent mixture causes it to crash out of solution, forming a precipitate.^[1]

Q2: How does pH affect the solubility of **2-Amino-5-methylnicotinic acid**?

A: The structure of **2-Amino-5-methylnicotinic acid** is amphoteric, meaning it has both acidic (the carboxylic acid group, -COOH) and basic (the amino group, -NH₂, and the pyridine ring nitrogen) functional groups. Its net charge, and therefore its water solubility, is highly dependent on the pH of the solution.

- At low pH (acidic): The amino group and pyridine nitrogen will be protonated (positive charge), and the carboxylic acid will be neutral. The molecule will have a net positive charge and should be more soluble.
- At mid-range pH (near the isoelectric point): The carboxylic acid will be deprotonated (negative charge) and the amino group/pyridine nitrogen will be protonated (positive charge), forming a zwitterion. Zwitterions often have minimal water solubility.
- At high pH (basic): The carboxylic acid will be deprotonated (negative charge), and the amino group will be neutral. The molecule will have a net negative charge and should be more soluble.

Therefore, adjusting the pH of your assay buffer away from the compound's isoelectric point is a primary strategy for improving its solubility.

Q3: What is the maximum recommended concentration of DMSO in an assay?

A: The final concentration of DMSO should be kept as low as possible to avoid artifacts. A general industry standard is to keep the final DMSO concentration at or below 1% (v/v).^[2] For particularly sensitive cell-based assays, the concentration should be even lower, often less than 0.1%, as DMSO can have biological effects on its own.^[2] It is critical to maintain the same final DMSO concentration across all experimental conditions, including vehicle controls.

Q4: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?

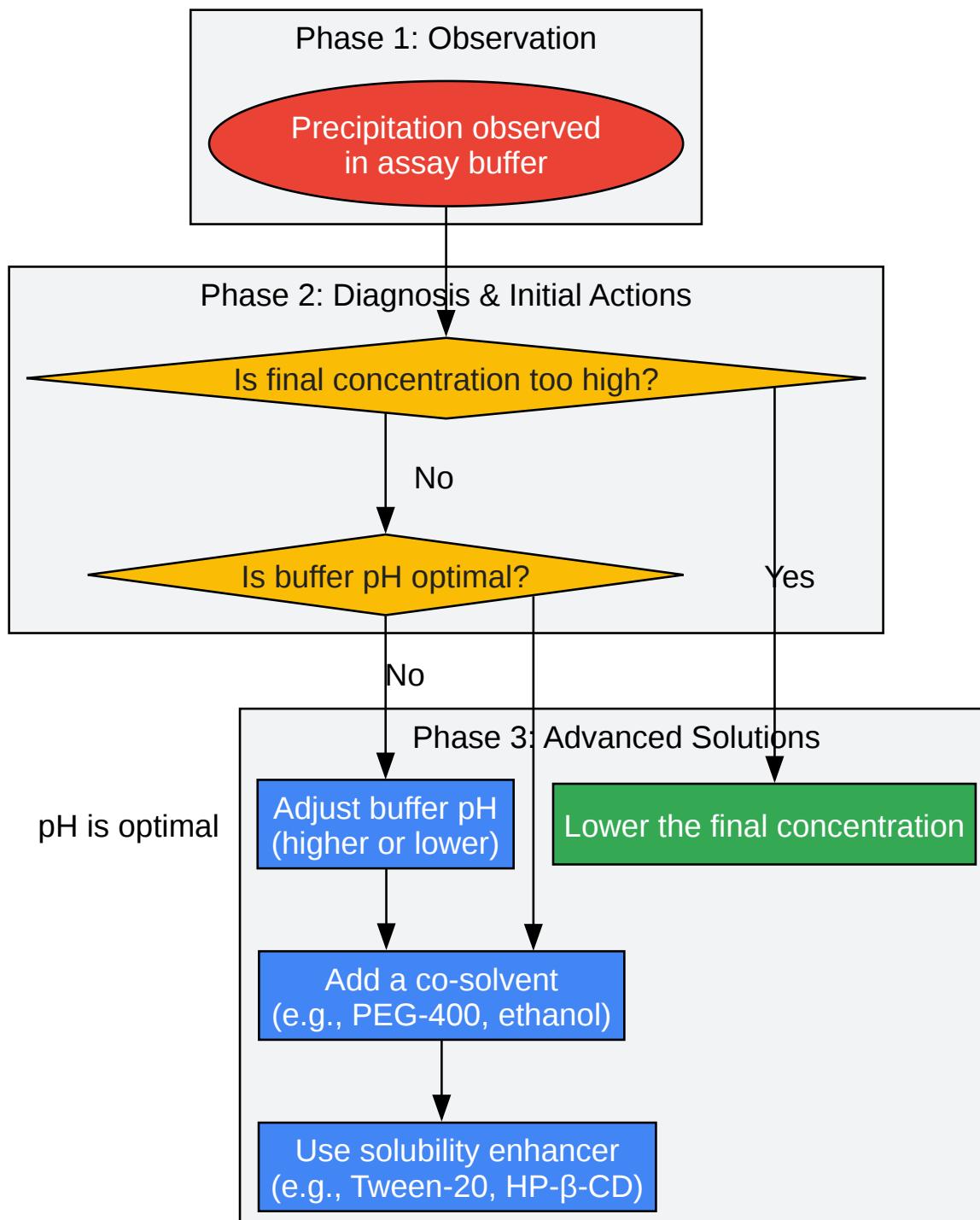
A: You can perform a simple kinetic solubility test. This involves preparing a serial dilution of your compound in DMSO and then adding a small, fixed volume of each concentration to your assay buffer. After a short incubation and mixing, you can visually inspect the plate for signs of precipitation (cloudiness or turbidity).^[2] For a more quantitative measurement, the turbidity can be measured using a plate reader by assessing light scattering or absorbance at a wavelength

where the compound doesn't absorb (e.g., 600-650 nm).[\[2\]](#) The highest concentration that remains clear is considered the kinetic solubility limit under those conditions.

Physicochemical Data

Understanding the properties of **2-Amino-5-methylnicotinic acid** is key to solving solubility issues. While specific experimental data for this exact compound is limited, we can infer properties from similar structures.

Property	Value / Information	Source / Note
Molecular Formula	C ₇ H ₈ N ₂ O ₂	N/A
Molecular Weight	152.15 g/mol	N/A
Structure	Amphoteric (contains acidic -COOH and basic -NH ₂ groups)	N/A
Aqueous Solubility	Expected to be very low, especially near its isoelectric point.	Based on data for 5-Methylnicotinic acid, which is sparingly soluble (0.083 g/L at 25°C). [3] [4]
Common Stock Solvent	Dimethyl Sulfoxide (DMSO)	DMSO is a powerful solvent for a wide array of organic materials. [5]
pKa (Estimated)	-COOH group: ~4-5 NH ₂ /Pyridine N: ~2-4 and ~6-7	Estimated based on pKa values of nicotinic acid and aminopyridines. Precise values would require experimental determination.


Troubleshooting Guide: Compound Precipitation

Follow this step-by-step guide to diagnose and resolve precipitation issues during your assay.

Issue 1: Compound Precipitates Immediately Upon Dilution into Buffer

This is the most common solubility problem, indicating the final concentration exceeds the compound's kinetic solubility in the assay buffer.

Workflow for Troubleshooting Precipitation

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 5-Methylnicotinic acid, 97% | Fisher Scientific [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [overcoming solubility problems of 2-Amino-5-methylnicotinic acid in assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112739#overcoming-solubility-problems-of-2-amino-5-methylnicotinic-acid-in-assays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com